2-Butenamide, 3-(4-methoxyphenyl)-2-methyl-N-2-propenyl-, (Z)-
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Overview
Description
(Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide is an organic compound characterized by its unique structure, which includes an allyl group, a methoxy group, and a cinnamamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alpha,beta-dimethylcinnamic acid and allylamine.
Esterification: The alpha,beta-dimethylcinnamic acid is first esterified using methanol and a suitable acid catalyst to form the corresponding methyl ester.
Amidation: The methyl ester is then reacted with allylamine under controlled conditions to form the desired cinnamamide derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of (Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide may involve large-scale reactors and continuous flow processes to ensure efficient synthesis and high yield. The use of automated systems and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst, such as palladium on carbon, to reduce the double bonds in the compound.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
(Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamic acid
- (Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamyl alcohol
Uniqueness
(Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide is unique due to its specific structural features, such as the presence of both an allyl group and a methoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity.
Properties
CAS No. |
60548-52-9 |
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Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
(Z)-3-(4-methoxyphenyl)-2-methyl-N-prop-2-enylbut-2-enamide |
InChI |
InChI=1S/C15H19NO2/c1-5-10-16-15(17)12(3)11(2)13-6-8-14(18-4)9-7-13/h5-9H,1,10H2,2-4H3,(H,16,17)/b12-11- |
InChI Key |
ACGWJTQJPVCLTG-QXMHVHEDSA-N |
Isomeric SMILES |
C/C(=C(\C)/C(=O)NCC=C)/C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(=C(C)C(=O)NCC=C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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